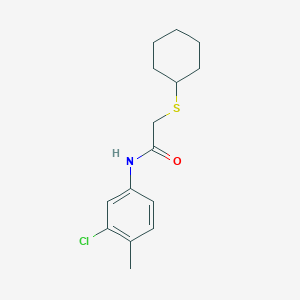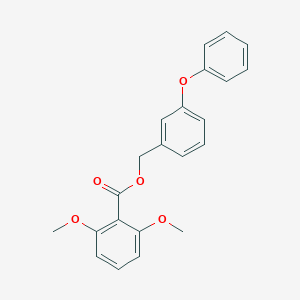![molecular formula C11H12ClN3S B255470 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole](/img/structure/B255470.png)
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a chemical compound that belongs to the class of 1,2,4-triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mécanisme D'action
The exact mechanism of action of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is not fully understood. However, it is believed to exert its antifungal and antitumor effects by inhibiting the synthesis of ergosterol and DNA, respectively. It also acts as a photosynthesis inhibitor in plants, leading to their death.
Biochemical and Physiological Effects:
Studies have shown that 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has no significant toxic effects on human cells. However, it has been found to induce oxidative stress and apoptosis in cancer cells. It also affects the growth and development of plants by inhibiting photosynthesis and inducing oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is its broad-spectrum activity against various fungal and tumor cells. It is also relatively easy to synthesize and has a low cost of production. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action.
Orientations Futures
There are several future directions for the research and development of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole. One area of interest is the optimization of its synthesis method to improve its yield and purity. Another area of focus is the investigation of its potential applications in other fields such as material science and biotechnology. Moreover, further studies are needed to elucidate its mechanism of action and to determine its potential toxicity to non-target organisms.
Conclusion:
In conclusion, 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole is a promising compound with potential applications in various fields such as medicine, agriculture, and material science. Its synthesis method is relatively simple, and it has shown broad-spectrum activity against various fungal and tumor cells. However, its use in lab experiments is limited by its potential toxicity to non-target organisms and the lack of understanding of its exact mechanism of action. Further research is needed to fully explore its potential applications and to optimize its synthesis method.
Méthodes De Synthèse
The synthesis of 3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole can be achieved through various methods such as the reaction of 3-chlorobenzyl chloride with thiosemicarbazide followed by cyclization with ethyl acetoacetate. Another method involves the reaction of 3-chlorobenzyl isothiocyanate with ethyl hydrazinecarboxylate in the presence of a base. Both methods yield the desired product in good to excellent yields.
Applications De Recherche Scientifique
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicine, it has shown promising results as an antifungal and antitumor agent. In agriculture, it has been investigated as a pesticide and herbicide. In material science, it has been explored for its potential use in the development of organic light-emitting diodes and other electronic devices.
Propriétés
Nom du produit |
3-[(3-chlorobenzyl)sulfanyl]-5-ethyl-4H-1,2,4-triazole |
|---|---|
Formule moléculaire |
C11H12ClN3S |
Poids moléculaire |
253.75 g/mol |
Nom IUPAC |
3-[(3-chlorophenyl)methylsulfanyl]-5-ethyl-1H-1,2,4-triazole |
InChI |
InChI=1S/C11H12ClN3S/c1-2-10-13-11(15-14-10)16-7-8-4-3-5-9(12)6-8/h3-6H,2,7H2,1H3,(H,13,14,15) |
Clé InChI |
SXRHGMNJHQUPMA-UHFFFAOYSA-N |
SMILES |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
SMILES canonique |
CCC1=NC(=NN1)SCC2=CC(=CC=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[2-(4-Tert-butylphenyl)-4-oxochromen-3-yl]oxyacetonitrile](/img/structure/B255388.png)


![5-[(3-butoxypropyl)amino]-6-methyl-1,2,4-triazin-3(2H)-one](/img/structure/B255399.png)


![4,6-Dimethyl-2-[(2-oxocyclohexyl)thio]nicotinonitrile](/img/structure/B255403.png)
![Ethyl 2-[[2-(2-methoxybenzoyl)oxyacetyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B255405.png)

![6-Ethyl-3-[(2-ethyl-1-piperidinyl)methyl]-2-methyl-4-quinolinol](/img/structure/B255409.png)
![N-(2-methoxy-5-methylphenyl)-4-[2-oxo-2-(2-toluidino)ethoxy]benzamide](/img/structure/B255413.png)

![6-[5-(2,5-dichlorophenyl)-2-furyl]-3-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B255415.png)